molecular formula C5H11NO3 B1606047 N,N-Bis(2-hydroxyethyl)formamide CAS No. 25209-66-9

N,N-Bis(2-hydroxyethyl)formamide

Cat. No. B1606047
CAS RN: 25209-66-9
M. Wt: 133.15 g/mol
InChI Key: AGQSGSYOSSBGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-hydroxyethyl)formamide, also known by its chemical formula C<sub>5</sub>H<sub>11</sub>NO<sub>3</sub> , is a compound with the following properties:



  • Linear Formula : C<sub>5</sub>H<sub>11</sub>NO<sub>3</sub>

  • CAS Number : 25209-66-9

  • Molecular Weight : 133.148 g/mol

  • MDL Number : MFCD00003288



Synthesis Analysis

The synthesis of N,N-Bis(2-hydroxyethyl)formamide involves the reaction of formamide (HCONH<sub>2</sub>) with ethylene glycol (HOCH<sub>2</sub>CH<sub>2</sub>OH). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.



Molecular Structure Analysis

The molecular structure of N,N-Bis(2-hydroxyethyl)formamide consists of two hydroxyethyl groups attached to a central formamide moiety. The compound exhibits a linear structure.



Chemical Reactions Analysis


  • Hydrolysis : N,N-Bis(2-hydroxyethyl)formamide can undergo hydrolysis in aqueous conditions, yielding formamide and ethylene glycol as products.

  • Esterification : Reaction with carboxylic acids can lead to the formation of esters.

  • Amidation : The compound can react with primary amines to form amides.



Physical And Chemical Properties Analysis


  • Density : Approximately 1.203 g/cm<sup>3</sup> (predicted)

  • Boiling Point : Approximately 379.0°C (predicted)

  • Flash Point : 183°C

  • Refractive Index : 1.493

  • Solubility : Soluble in water and common organic solvents


Scientific Research Applications

Plasticizer for Starch-Based Films

BHF has been effectively utilized as a new plasticizer for corn starch to prepare flexible starch films. The hydrogen bond interaction between BHF and starch enhances the properties of these films. Starch films plasticized with BHF exhibit better water resistance and lower water vapor permeability compared to those plasticized with glycerol. These films also demonstrate unique tensile strengths and elongations at break (Dai, Chang, Geng, Yu, & Ma, 2010).

Thermoplastic Starch/Montmorillonite Nanocomposites

BHF has been used as an additive in the preparation of thermoplastic starch/montmorillonite (TPS/MMT) nanocomposites. In this application, BHF acts as both a plasticizer for TPS and a swelling agent for MMT. The interaction among BHF, starch, and MMT results in partially exfoliated TPS/MMT nanocomposites with improved water resistance and mechanical properties compared to pure thermoplastic starch (Dai, Sheng, An, Liu, Yu, & Ma, 2012).

Catalyst in Asymmetric Synthesis

In chemistry, BHF has been used in Lewis base catalysis to effectively serve in catalytic asymmetric synthesis. The chiral formamide, in combination with additives, catalyzes allylations of aliphatic aldehydes with high enantioselectivity, offering a significant contribution to the field of asymmetric synthesis (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).

Pea Starch Plasticization

Similar to its application in corn starch, BHF has also been used to plasticize pea starch for the preparation of thermoplastic starch. This application demonstrates the versatility of BHF in working with different types of starches, enhancing their properties for various industrial applications (Dai, Chang, Yu, Ma, & Zhou, 2010).

Safety And Hazards


  • Safety Precautions : Handle with care. Use appropriate protective equipment (gloves, goggles, etc.) during handling.

  • Hazard Information : No specific hazards reported for this compound.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on N,N-Bis(2-hydroxyethyl)formamide could explore its potential applications in drug synthesis, polymer chemistry, or as a reagent for modifying biomolecules.


Remember that this analysis is based on available information, and further studies may provide additional insights. If you need more detailed references, consider consulting relevant scientific literature12.


properties

IUPAC Name

N,N-bis(2-hydroxyethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-3-1-6(5-9)2-4-8/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQSGSYOSSBGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044625
Record name N,N-Bis(2-hydroxyethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-hydroxyethyl)formamide

CAS RN

25209-66-9
Record name N,N-Bis(2-hydroxyethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25209-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025209669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(2-hydroxyethyl)formamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-N-bis(2-hydroxyethyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-BIS(2-HYDROXYETHYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U3OR0E4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxyethyl)formamide
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)formamide
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-hydroxyethyl)formamide
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-hydroxyethyl)formamide
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)formamide
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)formamide

Citations

For This Compound
101
Citations
H Dai, PR Chang, J Yu, X Ma - Starch‐Stärke, 2008 - Wiley Online Library
N,N‐Bis(2‐hydroxyethyl)formamide (BHF) was synthesized efficiently and used as a new plasticizer for corn starch to prepare thermoplastic starch (TPS). The hydrogen bond interaction …
Number of citations: 53 onlinelibrary.wiley.com
H Dai, PR Chang, F Geng, J Yu, X Ma - Carbohydrate Polymers, 2010 - Elsevier
N,N-Bis(2-hydroxyethyl)formamide (BHF) was synthesized efficiently and used as a new plasticizer for corn starch to prepare flexible starch film. The hydrogen bond interaction between …
Number of citations: 40 www.sciencedirect.com
H Dai, PR Chang, J Yu, X Ma… - Polymer Engineering & …, 2010 - Wiley Online Library
N,N‐bis(2‐hydroxyethyl)formamide (BHF) was synthesized efficiently and used as a new plasticizer for pea starch to prepare thermoplastic starch (TPS). The hydrogen bond interaction …
H Dai, X Sheng, L An, N Liu, J Yu, X Ma - Polymer Composites, 2012 - Wiley Online Library
N,N‐Bis(2‐hydroxyethyl)formamide (BHF) was synthesized efficiently and used as a new additive to prepare thermoplastic starch/montmorillonite (TPS/MMT) nanocomposites. Here, …
H Dai, PR Chang, J Yu, F Geng, X Ma - Carbohydrate polymers, 2010 - Elsevier
N-(2-Hydroxypropyl)formamide (HPF) and N-(2-hydroxyethyl)-N-methylformamide (HMF) were used independently as new plasticizers for corn starch to prepare thermoplastic starch (…
Number of citations: 21 www.sciencedirect.com
T Supap, R Idem, P Tontiwachwuthikul - Energy Procedia, 2011 - Elsevier
The roles of HSS induced acid products of MEA degradation were evaluated. The results show that formic and acetic acids, formed as a result of MEA oxidation, exist in 2 forms in …
Number of citations: 68 www.sciencedirect.com
H Dai, J Wang, L Wang - Polymer Engineering & Science, 2018 - Wiley Online Library
N,N‐Bis(2‐hydroxyethyl)formamide, N‐(2‐hydroxyethyl)formamide (HF), N‐(2‐hydroxyethyl)‐N‐methylformamide, and N‐(2‐hydroxypropyl)formamide were used as poly(vinyl alcohol) (…
Number of citations: 7 onlinelibrary.wiley.com
X SHENG, L AN, N LIU, J YU, X MA - Polymer composites, 2012 - pascal-francis.inist.fr
Preparation and Properties of Thermoplastic Starch/Montmorillonite Nanocomposites Using N,N-Bis(2-hydroxyethyl)formamide as a New Additive CNRS Inist Pascal-Francis CNRS …
Number of citations: 2 pascal-francis.inist.fr
J Muzart - Tetrahedron, 2009 - Elsevier
N, N-Dimethylformamide (DMF) is an excellent polar solvent for various classes of compounds, the dissolution being favoured by interactions of the substrate with DMF. In the case of …
Number of citations: 398 www.sciencedirect.com
NI Gusar', LI Gul'ko, NR Gorodetskova… - Pharmaceutical …, 1994 - Springer
Previous studies [1] have shown that 1-(m-trifluoromethylphenyl)-3-amino-2-pyrazoline (Ia), which is known in the biological literature as BW755C, is an effective inhibitor of …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.